molecular formula C20H20O5 B10848519 Erythribyssin M

Erythribyssin M

Cat. No.: B10848519
M. Wt: 340.4 g/mol
InChI Key: ZCLUCQDBFSBCJB-LJMFKLJISA-N
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Description

Erythribyssin M: is a prenylated pterocarpan, a type of natural product derived from the genus Erythrina. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),20-hexaene-7,16-diol

InChI

InChI=1S/C20H20O5/c1-20(2)17(22)8-13-15(25-20)6-5-11-14-9-23-16-7-10(21)3-4-12(16)19(14)24-18(11)13/h3-7,14,17,19,21-22H,8-9H2,1-2H3/t14-,17?,19-/m1/s1

InChI Key

ZCLUCQDBFSBCJB-LJMFKLJISA-N

Isomeric SMILES

CC1(C(CC2=C(O1)C=CC3=C2O[C@H]4[C@@H]3COC5=C4C=CC(=C5)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythribyssin M typically involves the use of resorcinol and syringaldehyde as starting materials. The process includes the Vilsmier-Schmidet reaction and phenol hydroxyl protection reactions to form key intermediates. These intermediates undergo McMurry cross-coupling reactions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a compound of interest primarily in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Acid-Catalyzed Degradation Reactions

Erythromycin undergoes pH-dependent structural changes due to its acid-labile glycosidic bonds and desosamine sugar moiety. Under acidic conditions (pH < 4):

  • Intramolecular dehydration occurs at the C6 hydroxyl and C9 ketone groups, forming anhydroerythromycin (ΔE) with reduced bioactivity .

  • Hydrolysis of the cladinose sugar generates erythralosamine and other aglycone byproducts .

Modification strategies to improve stability:

ModificationMethodOutcomeSource
Adamantane conjugationHydrazone linkage at C9 ketoneEnhanced acidic stability (no degradation at pH 5 vs. unmodified EM)
Cyclic carbamateBaker protocol (CDI/NaH)Stabilized C11-C12 region against hydrolysis

Adsorption and Surface Reactivity

Cellulose acetate/zeolite (ZCA) composites adsorb erythromycin via:

  • Physical interactions : Pore diffusion (ΔG = −4.21 kJ/mol, ΔH = 12.38 kJ/mol)

  • Chemical interactions : Hydrogen bonding with ZCA’s hydroxyl groups (QCP analysis: HOMO-LUMO gap = 7.25 eV)

Key adsorption parameters:

ParameterValue (ZCA)Value (Zeolite)
Maximum capacity (mg/g)38.222.1
Equilibrium time (min)4060
Reusability cycles32

Enzymatic and Metabolic Reactions

Hepatic CYP3A4 mediates erythromycin metabolism through:

  • N-demethylation : Forms N-desmethylerythromycin (major metabolite)

  • Hydroxylation : Generates erythromycin-H₂O (inactive)

Quantitative LC-MS/MS detection limits:

AnalyteLOD (μg/kg)LOQ (μg/kg)
Erythromycin0.20.5
N-demethyl0.31.0

Solid-State Reactivity and Dynamics

SSNMR studies reveal erythromycin’s conformational flexibility:

  • CSA parameters : Isotropic shift (δiso) = 105.3 ppm for C13 lactone carbon

  • Spin-lattice relaxation : T₁ = 8.2 s (C2) vs. 12.7 s (C12), indicating differential mobility

Synthetic Modifications

Erythromycin’s macrolide scaffold permits targeted derivatization:

C10 Methyl Activation

  • Halogenation : NBS converts C10-CH₃ to allylic bromide (88% yield with NCS)

  • Oxidation : H₂O₂ forms C10-N-oxide for protective group strategies

C6 Modification

  • Methylation : 6-O-methylation enhances acid stability (clarithromycin synthesis)

Scientific Research Applications

Erythribyssin M has several scientific research applications:

Mechanism of Action

Erythribyssin M exerts its effects primarily through the inhibition of protein tyrosine phosphatase-1B (PTP1B). This enzyme is involved in the regulation of insulin signaling and cancer cell growth. By inhibiting PTP1B, this compound can potentially reduce cancer cell proliferation and improve insulin sensitivity .

Comparison with Similar Compounds

Uniqueness: Erythribyssin M is unique due to its specific structure and the presence of prenyl groups, which enhance its biological activity. Its ability to inhibit PTP1B makes it a promising candidate for further research in cancer therapy and metabolic disorders.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of Erythribyssin M?

To characterize this compound, employ a combination of spectroscopic and chromatographic techniques. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (e.g., λ = 280 nm) to assess purity . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve molecular mass and fragmentation patterns. For novel compounds, include X-ray crystallography data to confirm stereochemistry .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

Document reaction conditions rigorously, including solvent systems, temperature, catalyst concentrations, and purification steps. Use controlled environments (e.g., inert gas for oxygen-sensitive reactions) and validate yields through triplicate experiments. Publish detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental reproducibility . Cross-reference with established synthetic routes for analogous compounds to identify potential bottlenecks (e.g., side reactions during acetylation) .

Q. What criteria should be applied to assess the purity and stability of this compound in different solvents?

Quantify purity via HPLC (>95% peak area) and validate with melting point analysis. For stability, incubate this compound in solvents (e.g., DMSO, ethanol) under varying temperatures (4°C, 25°C, 40°C) and monitor degradation over 72 hours using UV-Vis spectroscopy. Include kinetic stability models (e.g., first-order decay constants) to predict shelf-life .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in structural elucidation studies?

Contradictions in NMR or MS data often arise from impurities, solvent artifacts, or dynamic equilibria (e.g., tautomerism). Perform heteronuclear single quantum coherence (HSQC) NMR to resolve ambiguous proton-carbon correlations. Compare experimental data with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts). If inconsistencies persist, revisit synthetic pathways to rule out isomer formation .

Q. What strategies are effective for studying this compound’s interaction with biomolecules in vitro?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For mechanistic insights, employ fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and energetics . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., t-tests with p < 0.05) .

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy data for this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For in vivo studies, use rodent models with controlled dosing regimens (e.g., oral vs. intravenous administration) and measure pharmacokinetic parameters (Cmax, AUC). Cross-validate in vitro results using 3D cell cultures or organoids to better mimic physiological conditions. Address interspecies metabolic differences via liver microsome assays .

Q. What analytical approaches are suitable for identifying degradation products of this compound under oxidative stress?

Subject this compound to forced degradation using hydrogen peroxide (3% v/v) or UV light. Analyze products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. Use molecular networking tools (e.g., GNPS) to map degradation pathways and annotate unknown metabolites. Compare fragmentation patterns with databases (e.g., METLIN) .

Methodological Guidance

Q. How can researchers ensure ethical compliance and statistical rigor in preclinical studies involving this compound?

Obtain institutional animal care committee (IACUC) approval for in vivo work. Predefine sample sizes using power analysis (α = 0.05, β = 0.2) and randomize treatment groups. For human cell lines, adhere to HIPAA guidelines and document informed consent for primary tissues. Use Shapiro-Wilk tests to assess data normality before selecting parametric or non-parametric statistical methods .

Q. What frameworks assist in formulating hypotheses about this compound’s mechanism of action?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In Staphylococcus aureus (Population), does this compound (Intervention) inhibit biofilm formation compared to vancomycin (Comparison) as measured by crystal violet assay (Outcome)?" Validate hypotheses through dose-response curves and negative controls (e.g., heat-killed pathogens) .

Q. How should contradictory data from independent studies on this compound’s bioactivity be critically analyzed?

Conduct a systematic literature review using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Replicate key experiments under standardized conditions and publish negative results to reduce publication bias .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Purity AssessmentHPLC-UV (C18 column, 280 nm)
Structural Elucidation¹H/¹³C NMR, HRMS, X-ray crystallography
Binding Affinity MeasurementSPR, ITC
Degradation AnalysisLC-MS/MS with GNPS networking

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